Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate
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Overview
Description
Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a biphenyl core. This compound is notable for its unique structural features and its utility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The biphenyl core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the biphenyl core .
Scientific Research Applications
Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential in modifying biological molecules for enhanced stability and activity.
Medicine: Explored for its role in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism by which Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can alter the physical and chemical properties of the compound, leading to changes in reactivity and stability. The biphenyl core can also participate in π-π stacking interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)carbodiimide: Another organosilicon compound with similar reactivity but different structural features.
Bis(trimethylsilyl)amine: Shares the trimethylsilyl groups but has a different core structure, leading to distinct chemical properties.
Uniqueness
Bis(trimethylsilyl) [1,1’-biphenyl]-2,2’-dicarboxylate is unique due to its biphenyl core, which provides additional stability and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring robust chemical performance .
Properties
CAS No. |
141957-78-0 |
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Molecular Formula |
C20H26O4Si2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
trimethylsilyl 2-(2-trimethylsilyloxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C20H26O4Si2/c1-25(2,3)23-19(21)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(22)24-26(4,5)6/h7-14H,1-6H3 |
InChI Key |
WEMHCCRHWUYMOB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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